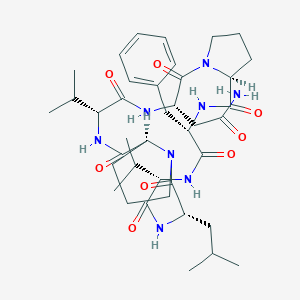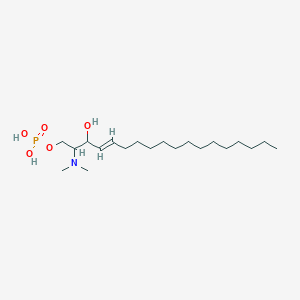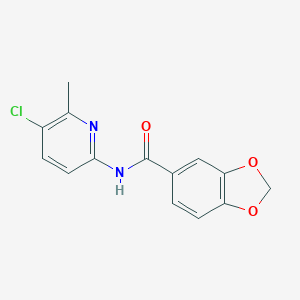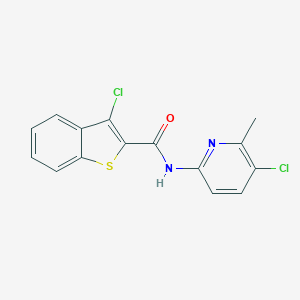
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide, also known as BM2, is a small molecule drug that has been studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
Mecanismo De Acción
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide's mechanism of action involves its binding to the sigma-2 receptor, which is located in various tissues throughout the body. Upon binding to this receptor, this compound can modulate its activity and affect downstream signaling pathways. This can lead to various biochemical and physiological effects, as described below.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of cell proliferation and apoptosis. Specifically, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a therapeutic agent for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is its specificity for the sigma-2 receptor, which allows for targeted modulation of this receptor's activity. Additionally, this compound has been shown to have relatively low toxicity in animal models, suggesting that it may be a safe compound to use in lab experiments. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research on N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in certain applications. Additionally, further research is needed to fully understand the mechanisms by which this compound modulates the sigma-2 receptor and affects downstream signaling pathways. Finally, this compound may have potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore these possibilities.
Métodos De Síntesis
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-chloro-6-methylpyridin-2-amine with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be purified through various chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of certain receptors in the brain. Specifically, this compound has been shown to bind to and modulate the activity of the sigma-2 receptor, which is thought to play a role in various physiological processes such as cell proliferation and apoptosis.
Propiedades
Fórmula molecular |
C15H11ClN2O2 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-11(16)6-7-14(17-9)18-15(19)13-8-10-4-2-3-5-12(10)20-13/h2-8H,1H3,(H,17,18,19) |
Clave InChI |
YKWHROKEVCPAMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)






![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)

